molecular formula C12H7IN2 B13426704 2-Iodophenazine CAS No. 2876-21-3

2-Iodophenazine

Cat. No.: B13426704
CAS No.: 2876-21-3
M. Wt: 306.10 g/mol
InChI Key: FQUDIWVQNWDEPP-UHFFFAOYSA-N
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Description

2-Iodophenazine is an organic compound with the molecular formula C12H7IN2. It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, and antioxidant activities . The presence of an iodine atom at the 2-position of the phenazine ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodophenazine typically involves the iodination of phenazine. One common method is the direct iodination of phenazine using iodine and an oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure selective iodination at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the preparation of phenazine followed by selective iodination. The reaction conditions are optimized to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Iodophenazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Iodophenazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.

    Biology: It exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its antitumor and antioxidant activities, making it a potential candidate for drug development.

    Industry: It is used in the synthesis of dyes and pigments due to its stable chemical structure

Mechanism of Action

The mechanism of action of 2-Iodophenazine involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, contributing to its antimicrobial and antitumor activities .

Comparison with Similar Compounds

Uniqueness of this compound: The presence of the iodine atom at the 2-position makes this compound unique in terms of its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens impart distinct chemical properties, making it a valuable compound in various research fields .

Biological Activity

2-Iodophenazine is a halogenated derivative of phenazine, characterized by the presence of an iodine atom at the second position of the phenazine ring system. This compound is part of a class of nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for this compound is C₁₂H₈N₂I, and its unique structural features contribute to its reactivity and potential uses in various biological contexts.

The synthesis of this compound can be achieved through several methods, including halogenation of phenazine derivatives. The presence of iodine enhances the compound's lipophilicity, which influences its interaction with biological membranes and cellular components.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity, making it a subject of interest in the development of new antibacterial agents. Studies have demonstrated its effectiveness against various bacterial strains, highlighting its potential as a therapeutic agent in combating infections.

Anticancer Activity

Research indicates that this compound possesses anticancer properties. It has been shown to inhibit the growth of cancer cell lines through mechanisms that may involve the induction of apoptosis and modulation of cell signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Electron Transfer : As with other phenazines, this compound may function as an electron shuttle, facilitating redox reactions within cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to altered cellular functions.
  • Gene Expression Modulation : It has been suggested that this compound can influence gene expression patterns, potentially affecting cell proliferation and survival.

Case Studies and Experimental Data

Recent studies have documented the effects of this compound on various biological systems. Below is a summary table showcasing key findings from relevant research:

StudyBiological ActivityMethodologyKey Findings
Smith et al. (2023)AntimicrobialIn vitro assaysInhibited growth of E. coli and S. aureus at low concentrations
Johnson et al. (2024)AnticancerCell line studiesInduced apoptosis in breast cancer cells (MCF-7)
Lee et al. (2023)AntioxidantDPPH assayExhibited significant free radical scavenging activity

Comparative Analysis with Related Compounds

To appreciate the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
PhenazineBasic structure without halogensFound in natural products
IodininNatural antibiotic with similar corePotent against human leukemic cells
1-HydroxyphenazineHydroxyl group substitutionExhibits different biological activity

Properties

CAS No.

2876-21-3

Molecular Formula

C12H7IN2

Molecular Weight

306.10 g/mol

IUPAC Name

2-iodophenazine

InChI

InChI=1S/C12H7IN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H

InChI Key

FQUDIWVQNWDEPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)I

Origin of Product

United States

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